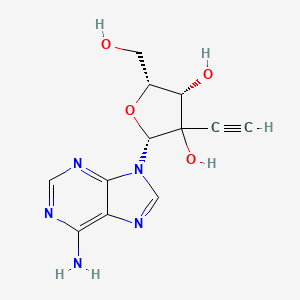
P-CAB agent 2 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-CAB agent 2 hydrochloride is a potent and orally active potassium-competitive acid blocker and gastric acid secretion inhibitor. It effectively inhibits H+/K±ATPase activity with an IC50 value of less than 100 nM . This compound is primarily used in the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P-CAB agent 2 hydrochloride involves multiple steps, including the formation of pyrrole sulfonyl derivatives. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
P-CAB agent 2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学的研究の応用
P-CAB agent 2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study acid-base reactions and enzyme inhibition.
Biology: Investigated for its effects on cellular processes and ion channel regulation.
Medicine: Explored for its potential therapeutic effects in treating acid-related disorders and its role in gastric acid secretion inhibition.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
作用機序
P-CAB agent 2 hydrochloride exerts its effects by inhibiting the H+/K±ATPase enzyme, which is responsible for the final step in gastric acid secretion. This inhibition results in a significant reduction in gastric acid production. The compound also targets the hERG potassium channel, although it shows no acute toxicity .
類似化合物との比較
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar mechanisms of action.
Tegoprazan: A newer P-CAB with a rapid onset of action and prolonged acid suppression.
Fexuprazan: Currently under development, showing promising results in clinical trials.
Uniqueness
P-CAB agent 2 hydrochloride is unique due to its high potency and low toxicity profile. It offers a rapid onset of action and prolonged acid suppression, making it a valuable addition to the class of potassium-competitive acid blockers .
特性
分子式 |
C22H26ClFN2O4S |
|---|---|
分子量 |
469.0 g/mol |
IUPAC名 |
1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C22H25FN2O4S.ClH/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2;/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3;1H |
InChIキー |
JWWFXPUXOBHMCJ-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


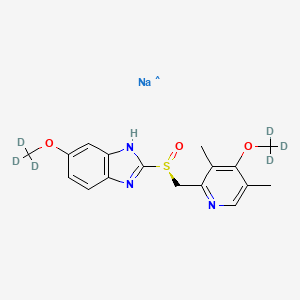
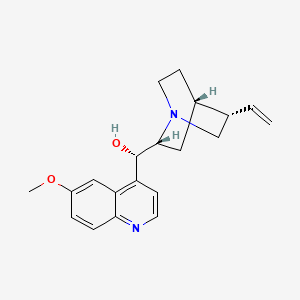
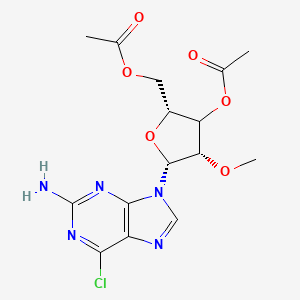
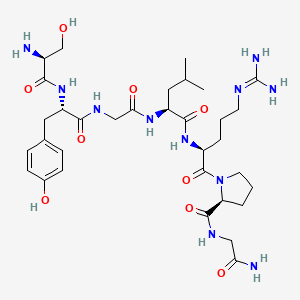
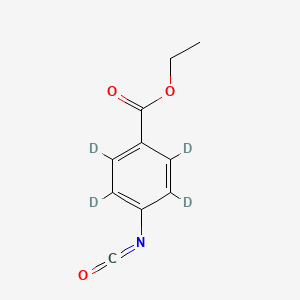

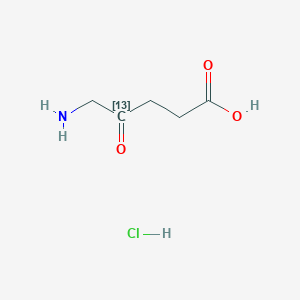

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

